

Introduction: The Ascendant Role of Boronic Acids in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-*tert*-Butyl-3-nitrophenylboronic acid

Cat. No.: B1438508

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The landscape of modern drug discovery and organic synthesis is profoundly shaped by the versatility of specific chemical scaffolds. Among these, organoboron compounds, particularly boronic acids and their derivatives, have transitioned from niche reagents to indispensable tools.^{[1][2]} Their unique electronic properties, stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have established them as cornerstones of molecular construction.^[3] The approval of boron-containing drugs, such as the proteasome inhibitor Bortezomib, has vanquished early concerns about toxicity and catalyzed immense interest in this chemical class, leading to a new wave of therapeutic candidates.^{[1][2]}

This guide focuses on a specific, highly functionalized building block: (4-(*tert*-Butyl)-3-nitrophenyl)boronic acid. The strategic placement of a bulky *tert*-butyl group and a strongly electron-withdrawing nitro group on the phenylboronic acid core creates a reagent with distinct steric and electronic properties. These features make it a valuable intermediate for synthesizing complex molecules, enabling researchers to probe structure-activity relationships (SAR) with precision. As a Senior Application Scientist, this document serves to provide not just a repository of data, but a field-proven guide to the synthesis, handling, and strategic application of this compound, with a particular focus on its utility in the Suzuki-Miyaura coupling reaction—a Nobel Prize-winning transformation that is fundamental to modern pharmaceutical development.^[3]

Compound Profile: (4-(tert-Butyl)-3-nitrophenyl)boronic acid

Physicochemical and Safety Data

A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. The key characteristics of (4-(tert-Butyl)-3-nitrophenyl)boronic acid are summarized below. This data, compiled from leading chemical suppliers, dictates storage conditions, solvent choices, and reaction parameters.

Property	Value	Source(s)
CAS Number	871329-54-3	[4] [5]
Molecular Formula	C ₁₀ H ₁₄ BNO ₄	[5]
Molecular Weight	223.03 g/mol	[5]
Melting Point	52-54 °C	[5] [6]
Boiling Point	375.3 °C at 760 mmHg	[5] [6]
Density	1.2 g/cm ³	[5] [6]
Flash Point	180.8 °C	[5] [6]
Storage Conditions	2-8 °C, Keep Cold	[5] [6]

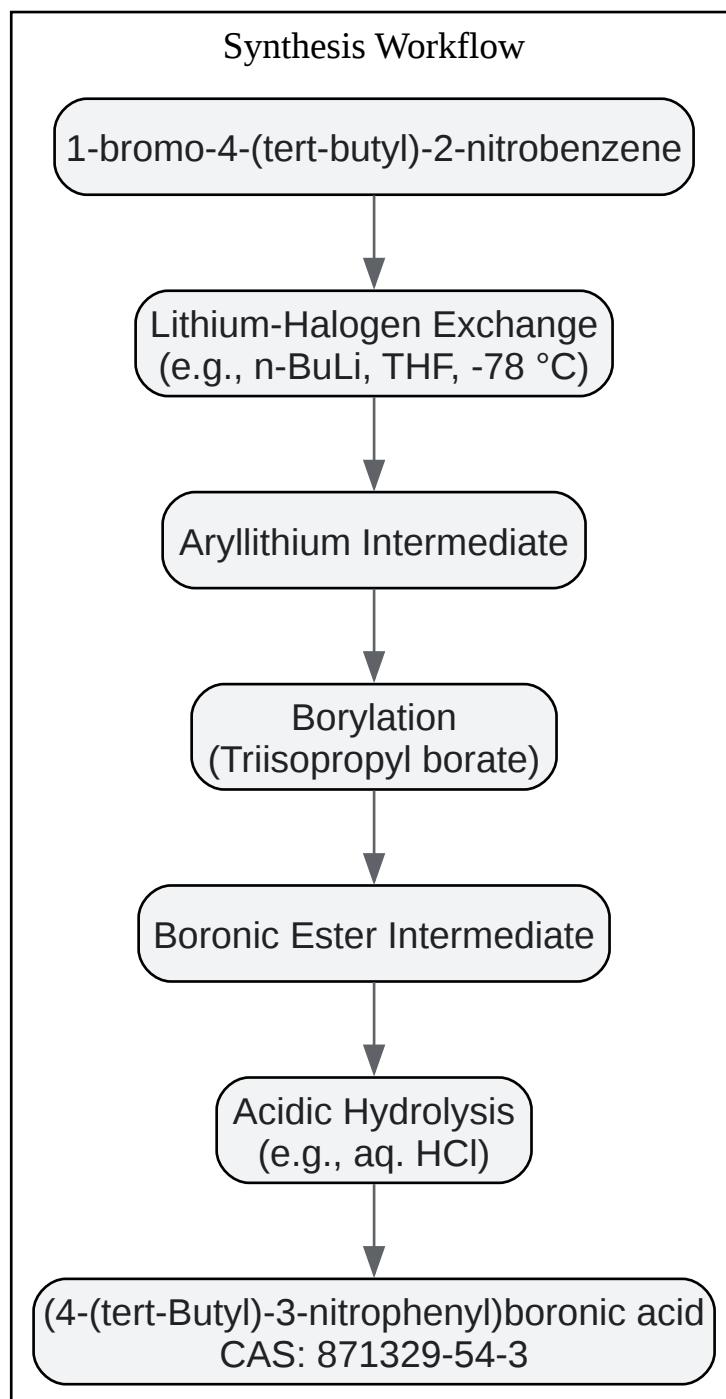
Safety and Handling: (4-(tert-Butyl)-3-nitrophenyl)boronic acid is classified as an irritant.[\[5\]](#)[\[6\]](#) Standard laboratory precautions are required.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[5\]](#)
- Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[\[5\]](#) Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Proposed Synthesis Pathway

While numerous suppliers offer this reagent pre-synthesized, understanding its synthesis provides insight into potential impurities and cost drivers. A common and logical approach to synthesizing substituted arylboronic acids involves the borylation of a corresponding aryl halide or via directed ortho-metalation. A plausible pathway for (4-(tert-Butyl)-3-nitrophenyl)boronic acid begins with 1-bromo-4-(tert-butyl)-2-nitrobenzene.

The key transformation is the conversion of the carbon-bromine bond to a carbon-boron bond. This is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate, such as trimethyl borate or triisopropyl borate, and subsequent acidic hydrolysis to yield the final boronic acid.



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Caption: Plausible synthesis route for (4-(tert-Butyl)-3-nitrophenyl)boronic acid.

Core Application: The Suzuki-Miyaura Coupling Reaction

The paramount application of (4-(tert-Butyl)-3-nitrophenyl)boronic acid in drug discovery is its role as a coupling partner in the Suzuki-Miyaura reaction.^{[3][7]} This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron species (the boronic acid) and an organohalide (e.g., an aryl bromide or chloride), and it is celebrated for its mild conditions and exceptional tolerance of diverse functional groups.^[3]

Mechanistic Considerations

The catalytic cycle, foundational to experimental design, proceeds through three main stages:

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the halide is typically I > Br > Cl.^{[3][8]}
- Transmetalation: A base activates the boronic acid, facilitating the transfer of the substituted phenyl group from the boron atom to the palladium center. This is often the rate-determining step.
- Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.^[3]

The tert-butyl group on our target molecule provides significant steric bulk, which can influence the rate and selectivity of the coupling.^[9] The nitro group is a potent electron-withdrawing group, which can impact the electronic nature of the resulting biaryl product and may influence the kinetics of the transmetalation step.^[10]

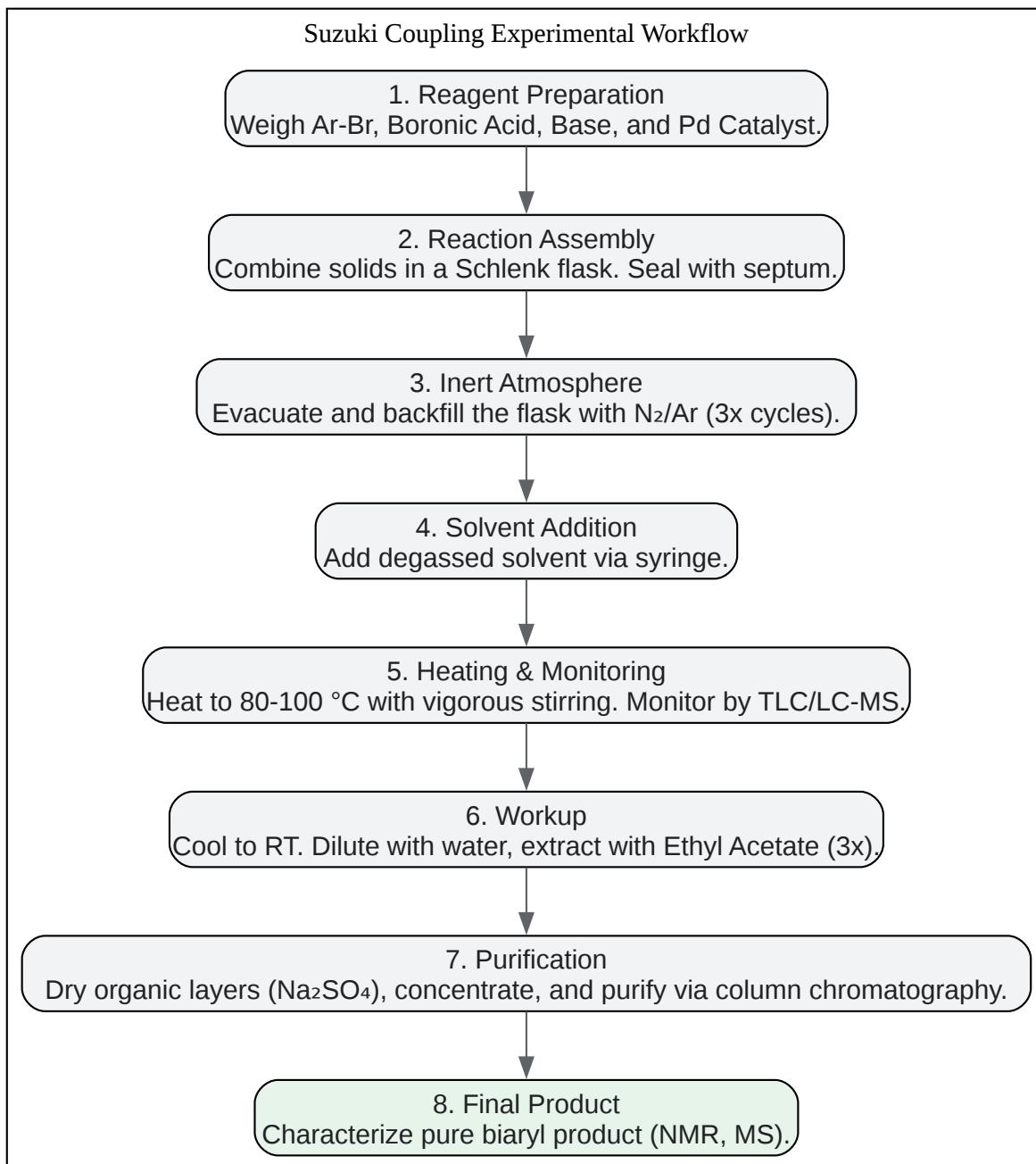
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, general procedure for the coupling of (4-(tert-Butyl)-3-nitrophenyl)boronic acid with a generic aryl bromide. It is designed to be a self-validating starting point for optimization.

Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- (4-(tert-Butyl)-3-nitrophenyl)boronic acid (1.2 equiv)
- Aryl Bromide (Ar-Br) (1.0 equiv)
- Palladium Catalyst: $\text{Pd}(\text{PPh}_3)_4$ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or Pd/C ^[8]
- Base: Potassium Carbonate (K_2CO_3) or Sodium Carbonate (Na_2CO_3) (3.0 equiv)^{[8][11]}
- Solvent: A mixture such as Dioxane/Water (4:1) or DMF/Water.^[7]
- Inert Gas: Nitrogen (N_2) or Argon (Ar)
- Standard glassware for anhydrous reactions (Schlenk flask or equivalent)



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Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

- **Reagent Preparation:** In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), (4-(tert-Butyl)-3-nitrophenyl)boronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 mmol, 3 mol%).
- **Establish Inert Atmosphere:** Seal the flask with a rubber septum. Connect it to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Nitrogen or Argon). This is critical as the $\text{Pd}(0)$ catalyst is oxygen-sensitive.
- **Solvent Addition:** Degas the reaction solvent (e.g., 10 mL of a 4:1 Dioxane:Water mixture) by bubbling inert gas through it for 15-20 minutes. Using a syringe, transfer the degassed solvent to the reaction flask.
- **Reaction Execution:** Lower the flask into a preheated oil bath set to the target temperature (typically 80-100 °C). Stir the mixture vigorously. The reaction's progress should be monitored periodically (e.g., every 1-2 hours) by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Reaction Workup:** Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding deionized water (20 mL).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent like ethyl acetate (3 x 25 mL).
- **Drying and Concentration:** Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na_2SO_4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure biaryl product.
- **Characterization:** Confirm the structure and purity of the final product using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry

(HRMS).

Conclusion

(4-(tert-Butyl)-3-nitrophenyl)boronic acid (CAS: 871329-54-3) is more than a mere chemical; it is a precisely engineered tool for molecular architects in the pharmaceutical and material sciences. Its defined stereoelectronic profile, conferred by the bulky tert-butyl and electron-withdrawing nitro substituents, provides a unique building block for constructing novel molecular entities. The primary utility of this reagent lies in its application in Suzuki-Miyaura cross-coupling reactions, a testament to the power of palladium catalysis in modern synthesis. [3][7][10] By understanding its properties, synthesis, and reaction protocols as detailed in this guide, researchers can confidently and effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics and advanced materials.

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